DMT-2'-OMe-dA(bz) phosphoramidite
Description
Overview of Oligonucleotide Synthesis Methodologies
The journey to routine and automated oligonucleotide synthesis has seen the evolution of several chemical strategies. Early methods, such as the H-phosphonate and phosphotriester approaches, laid the groundwork but were often limited by low yields and the accumulation of side products. The advent of phosphoramidite (B1245037) chemistry revolutionized the field, offering a highly efficient and automatable process that remains the predominant method used today. twistbioscience.comwikipedia.org
First introduced in the early 1980s, the phosphoramidite method quickly became the preferred technique for oligonucleotide synthesis due to its high coupling efficiency, typically exceeding 99%, and the stability of the phosphoramidite monomers. twistbioscience.comeurofinsgenomics.com This method utilizes nucleoside phosphoramidites, which are stabilized derivatives of natural or modified nucleosides. twistbioscience.com These building blocks are sequentially added to a growing oligonucleotide chain that is attached to a solid support. wikipedia.org The process is cyclic, with each cycle consisting of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. eurofinsgenomics.comsigmaaldrich.com The high efficiency of each step allows for the synthesis of oligonucleotides up to 200 base pairs in length with high fidelity. twistbioscience.com The development of automated synthesizers has further solidified the dominance of this method, enabling rapid and reliable production of custom DNA and RNA sequences. wikipedia.org
Solid-phase synthesis, a concept for which Bruce Merrifield was awarded the Nobel Prize, is fundamental to the phosphoramidite method. atdbio.com The synthesis begins with the first nucleoside (at the 3'-end) attached to a solid support, commonly controlled pore glass (CPG) or polystyrene. atdbio.com The synthesis then proceeds in the 3' to 5' direction, opposite to the biological synthesis of nucleic acids. sigmaaldrich.com
The synthesis cycle can be summarized as follows:
Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with an acid to expose the 5'-hydroxyl for the next reaction. eurofinsgenomics.com
Coupling: The next nucleoside, in the form of a phosphoramidite, is activated and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. eurofinsgenomics.comsigmaaldrich.com
Capping: To prevent the formation of shorter, incomplete sequences (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a process called capping. wikipedia.orgeurofinsgenomics.com
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution. eurofinsgenomics.com
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, biologically active molecule. eurofinsgenomics.comsigmaaldrich.com
The Significance of Nucleoside Modifications in Nucleic Acid Research
While the synthesis of natural DNA and RNA is crucial, the ability to incorporate modified nucleosides into oligonucleotides has greatly expanded their utility. These modifications can confer a range of desirable properties, such as increased stability against nuclease degradation, enhanced binding affinity to target sequences, and the introduction of reporter groups for detection.
Nucleoside modifications can be broadly categorized based on the site of modification on the nucleoside structure: the sugar moiety, the phosphodiester backbone, or the nucleobase.
| Modification Site | Examples | Purpose |
| Sugar Moiety | 2'-O-Methyl (2'-OMe), 2'-Fluoro, Locked Nucleic Acid (LNA) | Enhance binding affinity and nuclease resistance |
| Phosphodiester Backbone | Phosphorothioate (B77711) | Increase nuclease resistance |
| Nucleobase | 5-Methylcytosine, Pseudouridine | Modulate base pairing and recognition |
2'-O-methylation (2'-OMe) is a common post-transcriptional modification found in various types of RNA in nature, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.govnih.gov In this modification, a methyl group is added to the 2'-hydroxyl group of the ribose sugar. nih.gov
The presence of the 2'-O-methyl group has several significant effects on the properties of RNA:
Increased Thermal Stability: The 2'-O-methyl group locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization leads to an increase in the thermal stability of RNA duplexes. nih.gov
Nuclease Resistance: The 2'-hydroxyl group is involved in the mechanism of RNA cleavage by many nucleases. The presence of the 2'-O-methyl group sterically hinders the approach of these enzymes, thereby protecting the RNA from degradation. nih.govcd-genomics.com
Modulation of Interactions: 2'-O-methylation can influence the interaction of RNA with proteins and other nucleic acids, playing a role in processes like translation and splicing. nih.govnumberanalytics.com
Due to these advantageous properties, 2'-O-methylated oligonucleotides are widely used in therapeutic applications, such as antisense oligonucleotides and siRNAs, where stability and binding affinity are paramount.
Contextualizing DMT-2'-OMe-dA(bz) Phosphoramidite within Modified Nucleoside Chemistry
This compound is a key reagent used in the synthesis of oligonucleotides containing a 2'-O-methylated adenosine (B11128) residue. medchemexpress.combioglyco.com It is a modified nucleoside phosphoramidite specifically designed for incorporation into an oligonucleotide chain using the standard phosphoramidite synthesis cycle. sigmaaldrich.com
Let's break down the name to understand its components:
DMT: This refers to the 4,4'-dimethoxytrityl group, a bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. This group is crucial for the step-wise synthesis process. eurofinsgenomics.com
2'-OMe: This indicates the presence of a methyl group on the 2'-hydroxyl of the ribose, conferring the properties of increased stability and nuclease resistance. nih.gov
dA(bz): This denotes a deoxyadenosine (B7792050) nucleobase where the exocyclic amine group is protected by a benzoyl (Bz) group to prevent unwanted side reactions during synthesis.
Phosphoramidite: This is the reactive phosphite triester group at the 3'-position, which enables the coupling reaction with the 5'-hydroxyl of the growing oligonucleotide chain. twistbioscience.com
In essence, this compound is a building block that allows for the site-specific introduction of a 2'-O-methyladenosine into a synthetic RNA or chimeric DNA/RNA oligonucleotide. medchemexpress.combioglyco.com This capability is vital for the development of modified oligonucleotides for a wide range of research and therapeutic purposes.
Structure
2D Structure
Properties
Molecular Formula |
C49H56N7O8P |
|---|---|
Molecular Weight |
902.0 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide |
InChI |
InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1 |
InChI Key |
BECWGTDZHSWGIY-LMHOODDUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Role of Dmt 2 Ome Da Bz Phosphoramidite in Advanced Oligonucleotide Synthesis
Structural Basis and Chemical Features Relevant to Synthesis
The precise chemical structure of DMT-2'-OMe-dA(bz) phosphoramidite (B1245037) is fundamental to its function in synthesizing oligonucleotides with specific, desirable characteristics. medchemexpress.commedchemexpress.com Key components of its structure include the 2'-O-methyl adenosine (B11128) moiety, and the dimethoxytrityl (DMT) and benzoyl (Bz) protecting groups. sigmaaldrich.comiris-biotech.de
The 2'-O-Methyl Adenosine Moiety and its Influence on Oligonucleotide Properties
A primary feature of this phosphoramidite is the methyl group attached to the 2'-hydroxyl position of the adenosine ribose sugar, creating a 2'-O-methyl adenosine. nih.gov This modification is significant for several reasons:
Enhanced Nuclease Resistance : The 2'-O-methyl group provides steric hindrance, making the resulting oligonucleotide more resistant to degradation by nucleases, which are enzymes that break down nucleic acids. creative-biolabs.comgenelink.com This increased stability is a crucial attribute for therapeutic oligonucleotides. creative-biolabs.com
Increased Duplex Stability : The 2'-O-methyl modification generally increases the melting temperature (Tm) of the duplex formed between the oligonucleotide and its target RNA sequence. genelink.comnih.gov This enhanced binding affinity can improve the potency of antisense oligonucleotides. genelink.com
Favorable Hydrogen Bonding : The hydrogen bonding characteristics of a 2'-O-Methyl RNA/RNA duplex are more similar to a natural RNA/RNA duplex than a DNA/RNA duplex, which can contribute to improved duplex stability. genelink.com
| Property | Influence of 2'-O-Methyl Group |
| Nuclease Resistance | Increased |
| Duplex Stability (Tm) | Increased |
| Binding Affinity | Enhanced |
Functionality of Protecting Groups: Dimethoxytrityl (DMT) and Benzoyl (Bz)
To ensure the orderly and specific assembly of the oligonucleotide chain, certain reactive groups on the phosphoramidite must be temporarily blocked. This is the role of the protecting groups.
Dimethoxytrityl (DMT) Group : The bulky DMT group is attached to the 5'-hydroxyl of the nucleoside. researchgate.netintegrated-mcat.comwikipedia.org Its primary function is to prevent unwanted reactions at this position during the chain elongation process. researchgate.netintegrated-mcat.com The DMT group is acid-labile, meaning it can be removed under mild acidic conditions, which allows for the sequential addition of the next phosphoramidite in the synthesis cycle. integrated-mcat.comsigmaaldrich.com This controlled removal is a cornerstone of automated solid-phase oligonucleotide synthesis. integrated-mcat.com
Benzoyl (Bz) Group : The exocyclic amine group of the adenosine base is protected by a benzoyl (Bz) group. nih.govias.ac.in This prevents the amine from participating in undesirable side reactions during the synthesis process. nih.gov The benzoyl group is typically removed at the end of the synthesis during the final deprotection step, often using a basic solution like concentrated ammonium (B1175870) hydroxide. chemicalbook.com
The Phosphoramidite Functional Group in Nucleotide Coupling
The phosphoramidite group itself is the reactive part of the molecule that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain. twistbioscience.comresearchgate.net It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. twistbioscience.com
During the coupling step of the synthesis cycle, the phosphoramidite is activated by a weak acid, such as tetrazole. researchgate.netrsc.org This allows the 5'-hydroxyl group of the growing oligonucleotide chain to attack the phosphorus atom, displacing the diisopropylamino group and forming a phosphite (B83602) triester linkage. sigmaaldrich.comrsc.org The 2-cyanoethyl group remains attached to the phosphorus, protecting it until the final deprotection step. acs.org This process is highly efficient and is central to the success of the phosphoramidite method for oligonucleotide synthesis. integrated-mcat.com
Integration into Automated DNA/RNA Synthesizers
The chemical properties of DMT-2'-OMe-dA(bz) phosphoramidite are specifically designed for seamless integration into the standardized processes of automated DNA and RNA synthesizers. sigmaaldrich.com
Compatibility with Standard Phosphoramidite Synthesis Cycles
Automated oligonucleotide synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. sigmaaldrich.com The cycle generally consists of four main steps:
Deblocking (Detritylation) : The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, making it available for the next coupling reaction. sigmaaldrich.com
Coupling : The this compound, activated by a reagent like tetrazole, is added. sigmaaldrich.com Its phosphorus atom reacts with the deprotected 5'-hydroxyl group of the growing chain. sigmaaldrich.comrsc.org
Capping : Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in the final oligonucleotide sequence. sigmaaldrich.comtwistbioscience.com
Oxidation : The newly formed and unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester. sigmaaldrich.com
Specific Considerations for Oligoribonucleotide Synthesis with 2'-O-Methyl Phosphoramidites
While the synthesis cycle is largely the same, there are some specific considerations when using 2'-O-methyl phosphoramidites for oligoribonucleotide synthesis:
Coupling Time : The coupling time for 2'-O-methyl phosphoramidites may need to be slightly longer than for standard DNA phosphoramidites to ensure high coupling efficiency. umich.eduglenresearch.com For example, a 6-minute coupling time is sometimes recommended. glenresearch.com
Activator : The choice of activator can influence the efficiency of the coupling reaction. nih.gov While tetrazole is commonly used, other activators may be employed. umich.edunih.gov
Deprotection : The deprotection procedures for oligonucleotides containing 2'-O-methyl ribonucleotides are generally identical to those for standard oligodeoxynucleotides. glenresearch.comglenresearch.com The methoxy (B1213986) groups at the 2'-position are stable under the standard alkaline deprotection conditions used to remove the base and phosphate protecting groups. sigmaaldrich.com
Purity and Yield : The coupling efficiency of 2'-O-methyl phosphoramidites is generally high, leading to good yields of the full-length oligonucleotide. genelink.com
| Parameter | Consideration for 2'-O-Methyl Synthesis |
| Coupling Time | May require slight extension (e.g., 6 minutes) |
| Activator | Standard activators like tetrazole are effective |
| Deprotection | Compatible with standard deprotection methods |
| Purity & Yield | Generally high due to good coupling efficiency |
Research Applications of Oligonucleotides Incorporating Dmt 2 Ome Da Bz Phosphoramidite
Development of Modified RNA Oligonucleotides for Structural and Functional Studies
The precise control over the structure and function of synthetic RNA is paramount for a wide range of research applications. The use of DMT-2'-OMe-dA(bz) phosphoramidite (B1245037) allows for the site-specific incorporation of 2'-O-methyladenosine, a modification that significantly enhances the utility of RNA oligonucleotides in biochemical and biophysical studies.
Enhanced Nuclease Resistance in RNA Constructs for Biochemical Research
A major challenge in working with natural RNA is its susceptibility to degradation by nucleases, which are ubiquitous in cellular environments and experimental reagents. nih.govnih.gov This inherent instability can severely limit the lifespan and, consequently, the effectiveness of RNA-based tools in research settings. The 2'-O-methyl modification provides a crucial layer of protection against these enzymes. nih.govnih.gov
The introduction of a methyl group at the 2' position of the ribose sugar sterically hinders the access of nuclease enzymes to the phosphodiester backbone, thereby increasing the oligonucleotide's resistance to cleavage. nih.govnih.gov This enhanced stability is critical for applications requiring the prolonged integrity of RNA molecules, such as in vitro translation systems, RNA-protein interaction studies, and the use of RNA aptamers. Research has shown that fully modified 2'-O-methyl oligonucleotides are significantly more resistant to degradation by serum nucleases compared to their unmodified counterparts. nih.gov
Key Research Findings on Nuclease Resistance:
| Modification | Nuclease Resistance | Key Advantage |
| 2'-O-Methyl | Increased | Protects against both endo- and exonucleases, extending the half-life of the oligonucleotide in biological systems. nih.govnih.gov |
| Phosphorothioate (B77711) | High | While highly effective, can sometimes introduce non-specific protein binding. nih.gov |
Modulation of Hybridization Affinity and Stability in Nucleic Acid Duplexes
The ability of an oligonucleotide to bind to its complementary target sequence with high affinity and specificity is fundamental to its function. The incorporation of 2'-O-methyladenosine has a significant and predictable impact on the hybridization properties of nucleic acid duplexes.
The 2'-O-methyl group helps to pre-organize the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA:RNA and DNA:RNA duplexes. This conformational preference reduces the entropic penalty of hybridization, leading to a more stable duplex. Studies have demonstrated that the introduction of 2'-O-methyladenosine increases the melting temperature (Tm) of DNA:RNA duplexes. For each substitution of a deoxyadenosine (B7792050) with a 2'-O-methyladenosine, an average increase in Tm (ΔTm) of approximately +1.3°C has been observed. nih.gov This enhanced thermal stability is a key advantage in various applications, including probes for detecting low-abundance RNA targets and in the design of antisense and siRNA molecules.
Impact of 2'-O-Methyladenosine on Duplex Stability:
| Duplex Type | Effect of 2'-O-Methyladenosine | Average ΔTm per Substitution |
| DNA:RNA | Stabilizing | +1.3°C nih.gov |
| RNA:RNA | Stabilizing | Generally increases duplex stability. nih.gov |
Application in Gene Expression Modulation Studies (Research Context)
The ability to specifically modulate the expression of genes is a cornerstone of modern biological research. Oligonucleotides incorporating DMT-2'-OMe-dA(bz) phosphoramidite are instrumental in the design of two key classes of research tools for gene silencing: antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Design and Implementation of Antisense Oligonucleotides (ASOs) as Research Tools
Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, they can inhibit its translation into protein through various mechanisms. The inclusion of 2'-O-methyladenosine in ASOs offers several advantages in a research context.
The enhanced nuclease resistance and increased binding affinity conferred by the 2'-O-methyl modification make these ASOs more potent and longer-lasting in cell culture experiments. nih.gov Furthermore, 2'-O-methylated ASOs can act via a steric-blocking mechanism, physically preventing the ribosome from translating the mRNA, without necessarily inducing its degradation by RNase H. nih.gov This can be particularly useful for studying the effects of inhibiting protein production without altering mRNA levels. Research has shown that chimeric ASOs containing 2'-O-methyl modifications can effectively reduce protein levels with reduced non-specific effects compared to some other modifications. nih.gov
Development of Small Interfering RNA (siRNA) Constructs for Gene Silencing Research
Small interfering RNAs are short, double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway, leading to the sequence-specific cleavage and degradation of a target mRNA. The incorporation of 2'-O-methyladenosine into siRNA constructs has been explored to improve their properties for research applications.
Modifying the sense (passenger) strand of an siRNA duplex with 2'-O-methyl groups has been shown to be a viable strategy. nih.gov This modification can increase the nuclease stability of the siRNA duplex and can help to minimize off-target effects that might arise from the sense strand inadvertently entering the RNA-induced silencing complex (RISC). nih.gov Studies have demonstrated that siRNA duplexes with fully 2'-O-methylated sense strands can retain their gene-silencing activity, which is dependent on the Argonaute2 protein, a key component of RISC. nih.gov
Advantages of 2'-O-Methyl Modification in Gene Silencing Research:
| Application | Advantage of 2'-O-Methyladenosine Incorporation |
| Antisense Oligonucleotides (ASOs) | Increased stability, higher binding affinity, potential for steric-blocking mechanism, and reduced non-specific effects. nih.govnih.gov |
| Small Interfering RNA (siRNA) | Enhanced nuclease resistance of the duplex and reduced off-target effects from the sense strand. nih.gov |
Construction of Advanced Molecular Probes and Biosensors
The unique properties of oligonucleotides containing 2'-O-methyladenosine make them excellent components for the construction of sophisticated molecular probes and biosensors. One prominent example is their use in molecular beacons.
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent only upon hybridization to their target sequence. The stem of the hairpin keeps a fluorophore and a quencher in close proximity, preventing fluorescence. When the loop portion of the beacon binds to its target, the hairpin opens, separating the fluorophore and quencher and generating a fluorescent signal.
The use of 2'-O-methyl modifications, including 2'-O-methyladenosine, in the backbone of molecular beacons significantly enhances their performance. nih.govresearchgate.net The increased stability of the probe-target duplex results in a stronger signal and allows for the detection of targets at lower concentrations. nih.gov Furthermore, the inherent nuclease resistance of the 2'-O-methylated backbone is crucial for the use of these probes in complex biological samples where nucleases are present. researchgate.net The thermodynamic properties of 2'-O-methylated molecular beacons, such as their higher melting temperatures and lower background fluorescence, contribute to their improved signal-to-noise ratio and specificity. nih.gov
Contributions to Chemical Biology Research
Oligonucleotides containing 2'-OMe-dA have become indispensable tools in chemical biology, enabling detailed investigations into fundamental biological processes such as protein-nucleic acid interactions and gene expression regulation.
Understanding the interactions between nucleic acids and proteins is crucial for deciphering many cellular processes. The incorporation of 2'-OMe-dA into DNA or RNA probes can significantly enhance the study of these interactions. The modification can reduce non-specific binding of proteins, leading to a clearer identification of true binding partners. nih.gov
For instance, studies on transcription factor (TF) binding to DNA have shown that modifications to the DNA can alter binding affinity. nih.govnih.gov The use of modified oligonucleotides in techniques like electrophoretic mobility shift assays (EMSA) allows for the quantitative analysis of these interactions. A recent study identified the splicing factor FUBP1 as a protein that preferentially binds to Nm-modified RNA. elifesciences.orgbiorxiv.org This finding opens up new avenues for understanding the nuclear functions of RNA modifications. elifesciences.orgbiorxiv.org Furthermore, the binding affinity, often reported as the equilibrium dissociation constant (KD), can be precisely measured using techniques like double filter-binding assays. nih.gov
| Protein | Nucleic Acid Probe | Binding Affinity (Kd) | Technique | Reference |
|---|---|---|---|---|
| FUBP1 | Nm-modified RNA | Preferential Binding Observed | EMSA | elifesciences.orgbiorxiv.org |
| AfPiwi | miRNA 26a guide strand with 2'-O-methyl modification | Reduced binding affinity compared to unmodified | Thermodynamic analysis | nih.gov |
| Archaeal L7 | sR8 sRNA | 9 and 19 nM | Filter-binding experiments | nih.gov |
Chemically modified oligonucleotides, particularly those with 2'-OMe modifications, are powerful tools for dissecting the mechanisms of gene expression regulation. Their stability and high affinity for target RNAs make them ideal for use as antisense oligonucleotides (ASOs) to modulate gene expression.
One of the key applications is in the study of microRNA (miRNA) function. wikipedia.org miRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. wikipedia.org ASOs containing 2'-OMe modifications can be used to inhibit specific miRNAs, allowing researchers to study the downstream effects on gene expression and cellular phenotype. nih.govnih.gov These studies have shown that the effectiveness of miRNA inhibition can be influenced by the specific chemical modifications on the ASO. nih.gov
Furthermore, 2'-OMe modified oligonucleotides have been instrumental in studying RNA splicing, a critical step in eukaryotic gene expression. dundee.ac.uk By targeting specific sequences in pre-mRNA, these modified oligos can modulate splicing patterns. For example, it has been shown that nuclear 2'-O-methylation can regulate RNA splicing through its interaction with the binding protein FUBP1. elifesciences.orgbiorxiv.org Depletion of this methylation mark led to increased exon skipping, demonstrating a direct link between the chemical modification and the splicing outcome. elifesciences.orgbiorxiv.org These findings highlight the utility of 2'-OMe modified oligonucleotides in unraveling the complex mechanisms that govern gene expression. nih.gov
Analytical and Quality Control Considerations for Dmt 2 Ome Da Bz Phosphoramidite
Purity Assessment of Raw Material Phosphoramidite (B1245037)
A comprehensive evaluation of the purity of DMT-2'-OMe-dA(bz) phosphoramidite is the foundational step in its quality control. This involves a combination of chromatographic and spectroscopic techniques to confirm the material's identity, quantify its purity, and detect any potential contaminants.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for assessing the purity of phosphoramidites like this compound. usp.orgaragen.com This method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. usp.org
A typical RP-HPLC method for phosphoramidite analysis utilizes a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile. usp.org The analyte is detected using a UV detector, as the DMT group has a strong UV absorbance. lcms.cz The purity is determined by calculating the area percentage of the main peak corresponding to the two diastereomers of the phosphoramidite. usp.org For this compound, a purity level of ≥99.0% is often required. sigmaaldrich.comsigmaaldrich.com
Table 1: Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1M Triethylammonium Acetate (TEAA) in water, pH 7.0 ± 0.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Injection Volume | ~1.0 mg/mL in acetonitrile |
This table presents a general set of HPLC conditions; specific methods may vary. usp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification (e.g., 31P NMR)
Table 2: Representative ³¹P NMR Data for Phosphoramidite Analysis
| Species | Chemical Shift Range (ppm) |
| P(III) Main Components | ~140 - 155 |
| P(V) Impurities | -25 - 99 |
| Other P(III) Impurities | ~100 - 169 (excluding main peaks) |
This table provides typical chemical shift ranges for different phosphorus species observed in phosphoramidite samples. usp.orgmagritek.com
Impurity Profiling and Characterization in Phosphoramidite Synthesis
A thorough understanding of the potential impurities in this compound is crucial for controlling their formation and minimizing their impact on oligonucleotide synthesis.
Identification of Potential Impurity Sources in the Synthetic Pathway
The multi-step synthesis of this compound presents several opportunities for the formation of impurities. thermofisher.com Key steps in the synthesis include the protection of the 5'-hydroxyl group with dimethoxytrityl (DMT), protection of the exocyclic amine of adenosine (B11128) with a benzoyl (Bz) group, methylation of the 2'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group. thermofisher.comchemicalbook.com
Potential sources of impurities include:
Incomplete reactions: Failure to complete any of the protection or phosphitylation steps can lead to the presence of starting materials or intermediates in the final product.
Side reactions: Unwanted reactions can occur, such as the formation of isomers (e.g., 3',5'-switch of the DMT and phosphoramidite groups) or degradation of protecting groups. usp.org
Reagent contamination: Impurities in the reagents used, such as water or ethylene (B1197577) glycol in the 2-cyanoethanol for phosphitylation, can lead to the formation of byproducts like H-phosphonates or extended phosphoramidites. usp.orgnih.govgoogle.com
Degradation during storage: Phosphoramidites are sensitive to moisture and oxidation, which can lead to the formation of P(V) species and other degradation products. lcms.czwaters.com
Application of Advanced Spectrometric Techniques for Impurity Identification (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and characterization of impurities in phosphoramidites. lcms.czthermofisher.comlabrulez.com By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, LC-MS can provide the molecular weights of impurities, aiding in their structural elucidation. thermofisher.com
High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can help to confirm the elemental composition of an impurity. thermofisher.com LC-MS methods can be developed to detect impurities at very low levels, often below 0.1%. thermofisher.com
Impact of Impurities on Oligonucleotide Synthesis Yield and Final Product Quality
The presence of impurities in this compound can have a profound impact on the efficiency of oligonucleotide synthesis and the quality of the final product. thermofisher.comthermofisher.com Impurities can be broadly classified based on their reactivity and the ease with which the resulting modified oligonucleotides can be purified. thermofisher.comnih.gov
Reactive, Critical Impurities: These are the most detrimental as they can be incorporated into the growing oligonucleotide chain and are difficult to separate from the desired full-length product. thermofisher.comnih.gov An example is an impurity that also contains a phosphoramidite group and an acid-labile protecting group, allowing it to propagate chain elongation. nih.gov The repetitive nature of oligonucleotide synthesis can amplify the presence of these impurities in the final product. thermofisher.com For instance, a 0.2% critical impurity in a phosphoramidite that is used eight times in a 20-mer sequence can result in 1.6% of the impurity in the final oligonucleotide. thermofisher.com
Reactive, Non-Critical Impurities: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separated from the target product. thermofisher.comnih.gov
The presence of water or P(V) impurities can lead to lower coupling efficiencies and the formation of truncated sequences (n-1, n-2, etc.). usp.orgsigmaaldrich.com Other impurities can lead to the incorporation of modified bases, deletions, or other sequence errors, all of which compromise the quality and biological activity of the final oligonucleotide. sigmaaldrich.com Therefore, stringent control of impurities in the starting phosphoramidite is essential for the successful synthesis of high-quality oligonucleotides. waters.comthermofisher.com
Quality Assurance and Batch Consistency in Manufacturing
The manufacturing of this compound, a critical raw material for the synthesis of therapeutic oligonucleotides, demands rigorous quality assurance protocols to ensure batch-to-batch consistency and high purity. usp.orgthermofisher.com The presence of even trace amounts of impurities in the phosphoramidite starting material can significantly impact the integrity, yield, and efficacy of the final oligonucleotide product. usp.org Consequently, a holistic control strategy is implemented throughout the manufacturing process, from raw material sourcing to final product release. usp.org
Quality assurance in the manufacturing of this phosphoramidite relies on a suite of analytical techniques to verify identity, purity, and the impurity profile of each batch. usp.orgusp.org These methods ensure that each lot meets predefined specifications before it is used in oligonucleotide synthesis. The goal is to control for variability and to meticulously monitor impurity profiles. usp.org
Key analytical and quality control measures include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of the phosphoramidite and quantifying impurities. usp.orgbioglyco.com It is used to separate the main compound from related substances and degradation products.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is essential for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities. It can distinguish the desired P(III) diastereomers from undesirable P(V) species (e.g., phosphates resulting from oxidation) and other P(III) impurities. usp.orgsigmaaldrich.com Purity levels obtained by ³¹P NMR are often compared with RP-HPLC results to provide a comprehensive purity assessment. usp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of impurities. thermofisher.com This is particularly important as the complex, multi-step synthesis of phosphoramidites can generate various potential impurities. thermofisher.com
Karl Fischer Titration: This method is the standard for accurately determining the water content of the final product. sigmaaldrich.com Moisture can degrade the phosphoramidite, leading to lower coupling efficiencies during oligonucleotide synthesis. nih.gov
Identity Confirmation: Identity is confirmed through methods like UV/VIS spectroscopy, which checks for the characteristic absorbance spectrum, and by confirming the molecular weight via mass spectrometry. sigmaaldrich.comsydlabs.com ¹H NMR may also be used to confirm the compound's structure. usp.orgsydlabs.com
Batch-to-batch consistency is paramount for reliable and reproducible oligonucleotide synthesis. Manufacturers establish stringent specifications for the final product to ensure that each batch performs identically. Consistent purity, a well-defined impurity profile, and low levels of water and residual solvents are critical quality attributes that are tightly controlled. sigmaaldrich.comsigmaaldrich.com This consistency ensures high coupling efficiency and the production of high-quality oligonucleotides lot after lot. sigmaaldrich.com
The following table summarizes typical quality control specifications for this compound, compiled from various manufacturers' data.
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, UV/VIS, MS |
| Purity | ≥98.0% | HPLC, ³¹P NMR |
| P(V) Impurities | ≤1.0% | ³¹P NMR |
| Water Content | ≤0.3 wt. % | Karl Fischer Titration |
| Residual Solvent Content | ≤3 wt. % | Gas Chromatography (GC) |
| Single Unspecified Impurity | ≤0.1% | Reversed-Phase HPLC |
Future Directions and Emerging Trends in Phosphoramidite Chemistry
Innovations in Green Chemistry for Nucleoside Phosphoramidite (B1245037) Synthesis
The traditional phosphoramidite method for solid-phase oligonucleotide synthesis (SPOS), while highly effective, is associated with a significant environmental footprint. cellculturedish.com The process typically involves large volumes of hazardous organic solvents, generates substantial waste, and has a high Process Mass Intensity (PMI), a metric that measures the total mass of materials used to produce a kilogram of active pharmaceutical ingredient (API). cellculturedish.combachem.com For a standard 20-mer oligonucleotide, the PMI can be as high as 4300 kg of waste per kg of API. cellculturedish.com This has spurred significant research into greener and more sustainable manufacturing practices. insights.bionih.gov
A primary focus of green chemistry in this field is the reduction and replacement of hazardous solvents. cellculturedish.com Acetonitrile is the most voluminous reagent in automated synthesis, used for both washing steps and as a solvent for the phosphoramidite monomers. informaconnect.com Concerns over its supply, cost, and the environmental impact of its disposal have driven the search for alternatives. informaconnect.com
Table 1: Comparison of Traditional and Greener Solvents in Oligonucleotide Synthesis
| Step | Traditional Solvent | Greener Alternative/Strategy | Rationale for Change |
|---|---|---|---|
| Detritylation | Dichloromethane (DCM) | Toluene | Reduced toxicity, lower vapor pressure. iupac.org |
| Coupling/Wash | Acetonitrile | Reclaimed/Reused Acetonitrile, 2-MeTHF | Reduces waste, lowers cost, less hazardous. informaconnect.comrsc.org |
| General Process | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) | Avoids use of reprotoxic solvents. rsc.org |
| Purification | Organic Solvents | Water-based Chromatography | Eliminates hazards associated with organic solvents. iupac.org |
Beyond solvent replacement, a multi-faceted approach is required to minimize the environmental impact of oligonucleotide manufacturing. A key strategy is waste prevention, which is considered more important than treating waste after it has been created. iupac.org This involves optimizing synthesis protocols to consume less solvent and improving the atom economy by reducing the use of excess reagents. iupac.org
Process intensification aims to increase the net mass of oligonucleotide produced per unit of time, materials, and energy. cellculturedish.com This can be achieved through more efficient synthesis and purification processes. For instance, advancements in continuous chromatography, such as the Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) system, can reduce solvent consumption by over 30% compared to traditional batch methods by recycling mixed fractions. bachem.com The development of solid supports with higher loading capacities also contributes to waste reduction by allowing for the synthesis of more product on less material. iupac.orggirindus.com
Advancements in Automated Oligonucleotide Synthesis Technologies and Throughput
The automation of phosphoramidite chemistry has been a cornerstone of progress in molecular biology and synthetic biology. synbio-tech.com The journey from early manual methods to modern automated synthesizers has dramatically increased the speed, precision, and throughput of oligonucleotide production. synbio-tech.comnih.gov
Table 2: Evolution of Oligonucleotide Synthesis Throughput
| Technology | Typical Throughput | Key Feature |
|---|---|---|
| Manual Synthesis | Single Strands | Groundbreaking but slow and inefficient. synbio-tech.com |
| Column-Based Automated Synthesizers | 96 to 1536 oligos simultaneously | Dramatically increased speed and reproducibility. nih.gov |
| Microarray-Based Synthesizers | Up to 500,000 oligos per chip | Massive parallelism, reduced reagent use. nih.gov |
Expansion of the Modified Nucleoside Repertoire for Advanced Research Applications
While natural DNA and RNA are composed of four canonical nucleobases, this limited chemical alphabet imposes restrictions on their functional scope. mdpi.com To overcome this, researchers have developed a vast and expanding repertoire of chemically modified nucleosides that can be incorporated into oligonucleotides to enhance their properties or grant them new functionalities. mdpi.commdpi.com
Modifications can be made to the sugar, the phosphate (B84403) backbone, or the nucleobase itself. mdpi.com These alterations can confer a range of desirable traits, including improved stability against nuclease degradation, enhanced binding affinity and specificity to target sequences, and novel catalytic activities. mdpi.comnumberanalytics.com For example, phosphorothioate (B77711) linkages improve stability, while modifications like Locked Nucleic Acids (LNAs) and Peptide Nucleic Acids (PNAs) increase binding affinity. mdpi.comnumberanalytics.com The ability to use polymerases that accept unnatural nucleotides has further enabled the generation of modified oligonucleotide libraries for applications like aptamer selection. nih.gov This expansion of the nucleoside toolkit allows for the fine-tuning of oligonucleotides for sophisticated applications in therapeutics, diagnostics, and fundamental research. mdpi.comnih.gov
Role of DMT-2'-OMe-dA(bz) Phosphoramidite in Next-Generation Molecular Tools and Probes
This compound is a key reagent that exemplifies the importance of the expanded nucleoside repertoire. sigmaaldrich.com This compound is a building block for synthesizing oligonucleotides with a methyl group at the 2' position of the ribose sugar (2'-O-Methyl RNA). sigmaaldrich.com This specific modification confers several critical properties that make it invaluable for creating next-generation molecular tools and probes.
The primary advantage of the 2'-O-Methyl modification is the significant increase in resistance to degradation by cellular nucleases. biosearchtech.com This enhanced stability is crucial for in vivo applications where unmodified oligonucleotides would be rapidly broken down. biosearchtech.com Furthermore, the 2'-O-Methyl modification increases the thermal stability of the duplex formed with a complementary RNA or DNA target. biosearchtech.com This higher binding affinity allows for more stringent and specific hybridization, which is essential for reliable probes and antisense applications.
Due to these properties, 2'-O-Methylated oligonucleotides, synthesized using monomers like this compound, are extensively used in the development of:
siRNAs (small interfering RNAs): The enhanced stability is critical for effective RNA interference. biosearchtech.com
Aptamers: These structured oligonucleotides that bind to specific targets benefit from nuclease resistance and high affinity. biosearchtech.com
Antisense Oligonucleotides: The modification allows the oligo to effectively block gene expression through steric hindrance. biosearchtech.com
Diagnostic Probes: Increased stability and binding affinity lead to more robust and sensitive detection of target nucleic acids. sigmaaldrich.com
The methoxy (B1213986) group is stable throughout the automated synthesis and deprotection steps, making this compound fully compatible with standard phosphoramidite chemistry protocols. sigmaaldrich.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | - |
| Acetonitrile | - |
| Toluene | - |
| Dichloromethane | DCM |
| Dimethylformamide | DMF |
| 2-methyltetrahydrofuran | 2-MeTHF |
| N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | DMT-dA(bz) |
| N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-adenosine, 3′-[2-cyanoethyl N,N-diisopropylphosphoramidite] | DMT-2'-OMe-rA(bz) phosphoramidite |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | - |
| N6-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | DMT-dA(bz) Phosphoramidite |
| N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | DMT-2′O-TBDMS-rA(bz) Phosphoramidite |
| N2-iBu-2'-MOE-5'-O-DMT-G | - |
| 2'-O-MOE-G | - |
| N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropyl phosphoramidite] | DMT-dC(Bz) phosphoramidite |
Q & A
Q. What is the role of the 2'-O-methyl (2'-OMe) modification in oligonucleotide synthesis using DMT-2'-OMe-dA(bz) phosphoramidite?
The 2'-OMe group enhances nuclease resistance and improves binding affinity to RNA targets by stabilizing the A-form helix. This modification is critical for antisense oligonucleotides (ASOs) and siRNA applications to ensure biological stability . Methodologically, the 2'-OMe group is introduced during solid-phase synthesis using phosphoramidite chemistry, requiring coupling times of 10 minutes with 5-benzylthio-1H-tetrazole (BTT) as an activator .
Q. How is this compound synthesized?
Synthesis involves:
- Step 1: Protection of the nucleoside (e.g., N6-benzoyl-2'-O-methyladenosine) with a 5'-DMT group.
- Step 2: Phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base .
- Step 3: Purification via flash chromatography or recrystallization. Final purity is assessed by reversed-phase HPLC (≥98%) and 31P-NMR to confirm absence of P(III) impurities (e.g., ≤0.5%) .
Q. What are standard storage and handling protocols for this phosphoramidite?
Store desiccated at -20°C to prevent hydrolysis of the phosphoramidite bond. Before use, equilibrate to room temperature under argon to avoid moisture absorption, which can reduce coupling efficiency .
Q. How is the compound integrated into automated oligonucleotide synthesis?
- Coupling: Dissolve in anhydrous acetonitrile (0.1 M). Use BTT (0.3 M) as an activator for 10-minute coupling steps.
- Oxidation: Iodine/water/pyridine to stabilize the phosphate backbone.
- Deprotection: Post-synthesis, cleave from the solid support using ammonium hydroxide (55°C, 12–16 hours) .
Advanced Research Questions
Q. How can coupling inefficiencies (<95%) be resolved during synthesis?
- Cause 1: Moisture contamination. Verify argon flow and solvent dryness (Karl Fischer titration; ≤0.3% moisture allowed) .
- Cause 2: Suboptimal activator. Replace BTT with 4,5-dicyanoimidazole (DCI) for sterically hindered phosphoramidites.
- Solution: Extend coupling time to 15 minutes and increase phosphoramidite concentration to 0.15 M .
Q. How are impurities (e.g., P(III) species, DMT-off products) analyzed and mitigated?
- 31P-NMR: Detect P(III) impurities at 100–169 ppm. Limit: ≤0.5% .
- RP-HPLC: Monitor DMT-off products (retention time shifts). Use trityl-on purification for critical applications.
- Mitigation: Optimize phosphitylation stoichiometry (1.2 eq. chlorophosphoramidite) and reduce reaction temperature to 0°C .
Q. What strategies improve yield in long oligonucleotides (>80mer) containing 2'-OMe-dA?
Q. How does 2'-OMe-dA(bz) perform in RNA-targeting applications compared to 2'-F or MOE modifications?
- Binding affinity: 2'-OMe modifications provide ~2-fold higher Tm than DNA but lower than 2'-F or 2'-MOE variants.
- Nuclease resistance: Superior to unmodified RNA but inferior to 2'-F. Combine with phosphorothioate (PS) linkages for enhanced stability .
- Example: In splice-switching ASOs, 2'-OMe/PS chimeras achieve >90% exon skipping in DMD pre-mRNA models .
Q. How are 2'-OMe-dA(bz)-modified oligonucleotides characterized post-synthesis?
- Mass spectrometry: ESI-MS confirms molecular weight (e.g., [M-3H]³⁻ ions for 22-mers).
- Ion-pair RP-HPLC: Use triethylammonium acetate (TEAA) buffer (pH 6.8) with a C18 column. Gradient: 5–65% acetonitrile over 60 minutes .
Data Contradiction Analysis
Q. Discrepancies in reported coupling times for 2'-modified phosphoramidites
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
